molecular formula C11H16N4S B009831 Evandamine CAS No. 100035-75-4

Evandamine

Cat. No. B009831
CAS No.: 100035-75-4
M. Wt: 236.34 g/mol
InChI Key: GINRFPGQEWNBJV-UHFFFAOYSA-N
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Patent
US04600722

Procedure details

20 g of 2-hydrazino-4,5,6,7-tetrahyro-benzothiazole hydrochloride are added to a sodium ethylate solution of 5.7 g of sodium and 250 ml of ethanol and the mixture is stirred at room temperature for 10 minutes. 5.5 g of crotononitrile are then added dropwise and the mixture is boiled under reflux for 5 hours. After cooling, the ethanol is stripped off in vacuo and the residue is taken up in water. The insoluble material is filtered off and washed thoroughly with water, acetone and ether in succession. After drying, 11.8 g of beige crystals of 3-amino-5-methyl-1-(4,5,6,7-tetrahydro-benzothiazolyl)-2-pyrazoline of melting point 247°-249° C. are obtained.
Name
2-hydrazino-4,5,6,7-tetrahyro-benzothiazole hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[S:5][C:6]2[CH2:12][CH2:11][CH2:10][CH2:9][C:7]=2[N:8]=1)[NH2:3].CC[O-].[Na+].[Na].[C:18](#[N:22])/[CH:19]=[CH:20]/[CH3:21]>O.C(O)C>[NH2:22][C:18]1[CH2:19][CH:20]([CH3:21])[N:2]([C:4]2[S:5][C:6]3[CH2:12][CH2:11][CH2:10][CH2:9][C:7]=3[N:8]=2)[N:3]=1 |f:0.1,2.3,^1:16|

Inputs

Step One
Name
2-hydrazino-4,5,6,7-tetrahyro-benzothiazole hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.N(N)C=1SC2=C(N1)CCCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
5.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(\C=C\C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered off
WASH
Type
WASH
Details
washed thoroughly with water, acetone and ether in succession
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NN(C(C1)C)C=1SC2=C(N1)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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